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Compound of Interest

Compound Name: 2'-Amino-2'-deoxyadenosine

Cat. No.: B084144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 2'-Amino-2'-
deoxyadenosine into synthetic oligonucleotides. This modification offers unique properties

beneficial for various research, diagnostic, and therapeutic applications. The protocols outlined

below cover the synthesis of the phosphoramidite building block, its incorporation into

oligonucleotides via solid-phase synthesis, and the final deprotection and purification steps.

Introduction
The introduction of a 2'-amino group into oligonucleotides can significantly alter their biological

and physical properties. 2'-Amino-modified oligonucleotides have been shown to exhibit

increased resistance to nuclease degradation, a crucial attribute for in vivo applications.

Furthermore, the 2'-amino group can serve as a versatile handle for post-synthetic

modifications and conjugations. These characteristics make 2'-amino-modified oligonucleotides

valuable tools in the development of antisense therapies, aptamers, and siRNAs.[1][2][3] The

synthesis of high-quality 2'-amino-modified oligonucleotides relies on the efficient preparation

of the corresponding 2'-Amino-2'-deoxyadenosine phosphoramidite and optimized solid-

phase synthesis and deprotection protocols.
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Oligonucleotides containing 2'-Amino-2'-deoxyadenosine are utilized in a variety of

applications, including:

Antisense Therapeutics: The enhanced nuclease resistance and strong binding affinity to

target RNA make these modified oligonucleotides promising candidates for antisense drugs.

[1][3]

Aptamer Development: The 2'-amino modification can contribute to the structural stability

and binding affinity of aptamers, which are short single-stranded DNA or RNA molecules that

can bind to a specific target molecule.[2]

siRNA Construction: Introducing 2'-amino modifications into small interfering RNAs (siRNAs)

can improve their stability and efficacy in gene silencing applications.[2]

Bioconjugation: The primary amino group at the 2'-position provides a reactive site for the

attachment of various molecules, such as fluorophores, quenchers, or other labels for

diagnostic and research purposes.

Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of

2'-amino-modified oligonucleotides.
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Parameter Value/Range Notes Reference

Phosphoramidite

Synthesis

Overall Yield of

Phosphoramidite 6
23%

Over six steps starting

from

arabinoadenosine.

[4]

Oligonucleotide

Synthesis

Coupling Efficiency >99%
Similar to standard

phosphoramidites.
[5][6]

Biophysical Properties

Thermal Stability

(ΔTm)

Up to +14 °C per

modification

For 2'-amino-α-L-LNA

adenine monomers

against DNA targets.

[7]

+2 °C per modification

For 2-amino-alpha-2'-

deoxyadenosine in

methoxyethylphospho

ramidate α-ODNs

against RNA targets.

[8]

Nuclease Resistance
Half-life increased

~10-fold

Compared to other

modified bases in

serum.

[2]

Ligand Affinity (Kd)

2'-NH2 RNA ligands ~400 pM

For human

keratinocyte growth

factor.

[2]

2'-F RNA ligands ~0.3-3 pM

For human

keratinocyte growth

factor, showing

superior affinity.

[2]
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Experimental Protocols
Protocol 1: Synthesis of N-trifluoroacetylated 2′-amino-
2′-deoxyadenosine Phosphoramidite
This protocol describes a robust method to synthesize the 2'-amino-2'-deoxyadenosine
phosphoramidite building block required for automated RNA solid-phase synthesis.[4]

Materials:

9-(β-d-arabinofuranosyl)adenine

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2)

Anhydrous DMF and pyridine

Trifluoromethanesulfonyl chloride (CF3SO2Cl)

4-(dimethylamino)pyridine (DMAP)

CH2Cl2

Sodium azide (NaN3)

Palladium on carbon (Pd/C)

H2 gas

THF

Ethyl trifluoroacetate

Trifluoroacetic anhydride

N,N-dibutylformamide dimethylacetal

Tetrabutylammonium fluoride (TBAF)

Acetic acid
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4,4'-Dimethoxytrityl chloride (DMT-Cl)

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

Protection of 5' and 3'-Hydroxyl Groups: React 9-(β-d-arabinofuranosyl)adenine with 1.3

equivalents of TIPDSiCl2 in anhydrous DMF and pyridine at room temperature for 14 hours.

Triflation and Azide Substitution:

Perform triflation of the 2'-OH group with 1.5 equivalents of CF3SO2Cl and 3 equivalents

of DMAP in CH2Cl2 at 0°C for 30 minutes.

React the triflated intermediate with 5 equivalents of NaN3 in DMF at room temperature

for 15 hours to produce the 2'-azido derivative.

Reduction and N-Protection:

Reduce the 2'-azido group by hydrogenation (H2 balloon) with Pd/C catalyst in THF

overnight at room temperature.

Protect the resulting 2'-amino group by trifluoroacetylation using 10 equivalents of ethyl

trifluoroacetate followed by 1.0 equivalent of trifluoroacetic anhydride in THF at room

temperature for 48 hours.

Exocyclic Amine Protection and TIPDS Deprotection:

Protect the exocyclic adenine 6-amino group using 3 equivalents of N,N-dibutylformamide

dimethylacetal in THF at 60°C overnight.

Deprotect the TIPDS moiety using 1 M TBAF and 0.5 M acetic acid in THF at room

temperature for 2 hours.

Dimethoxytritylation: React the nucleoside with 1.3 equivalents of DMT-Cl under standard

conditions to yield the 5'-O-DMT derivative.
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Phosphitylation: Convert the 5'-O-DMT nucleoside into the corresponding phosphoramidite

by treatment with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under basic

conditions.

Phosphoramidite Synthesis Workflow

Arabinoadenosine 5',3'-O-TIPDS Protected
TIPDSiCl2

2'-O-Triflated
CF3SO2Cl

2'-Azido
NaN3

2'-Amino
H2, Pd/C

2'-N-Trifluoroacetyl
Ethyl trifluoroacetate

N6-Protected
Bu2NCH(OCH3)2

5'-O-DMT
DMT-Cl

Final Phosphoramidite
Phosphitylation

Oligonucleotide Synthesis Cycle

Start with Support-Bound Nucleoside

1. Deblocking (Detritylation)

2. Coupling with 2'-Amino-dA Phosphoramidite

3. Capping

4. Oxidation

Elongated Oligonucleotide Chain

Repeat for next monomer
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Oligonucleotide Deprotection and Purification

Oligonucleotide on Solid Support

Cleavage and Base Deprotection
(e.g., NH4OH or AMA)

Crude Oligonucleotide

Purification (e.g., HPLC)

Purified 2'-Amino-Modified Oligonucleotide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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